threo-Guaiacylglycerol
Overview
Description
threo-Guaiacylglycerol: is a natural organic compound composed of alanine and the phenolic compound guaiacyl. It appears as a white or similar to white crystalline solid at room temperature and has a certain degree of solubility . This compound is widely found in plant cell walls, where it plays a role in structural support and protection .
Mechanism of Action
Target of Action
Threo-Guaiacylglycerol, a natural organic compound, is formed by the combination of proline and the phenolic compound Guaiacyl . It has been found to exhibit potent anti-inflammatory effects against NO, TNF-α, and IL-6 . These are key mediators in the inflammatory response, making them primary targets of this compound.
Mode of Action
This compound interacts with its targets (NO, TNF-α, and IL-6) to exert its anti-inflammatory effects . Specifically, it has been shown to significantly inhibit COX-2 expression at 50 μM . COX-2 is an inducible isoform of cyclooxygenase, which plays a crucial role in inflammation. By inhibiting COX-2, this compound can help alleviate inflammatory destruction.
Biochemical Pathways
The anti-inflammatory activity of this compound is suggested to occur in part via the inhibition of the expression of pro-inflammatory cytokines . This includes the inhibition of TNF-α, IL-6, and NO production. TNF-α stimulates macrophages to release various molecular mediators such as IL-6, which further involves in multi-biological activities like inflammation .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is currently limited. It is known that this compound is a solid substance that appears as a white or similar to white crystal at room temperature and has a certain solubility .
Result of Action
The result of this compound’s action is the reduction of inflammation. By inhibiting the production of pro-inflammatory mediators and cytokines, this compound can help alleviate the symptoms of inflammation .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the synthesis of this compound requires appropriate temperature and pH conditions .
Biochemical Analysis
Biochemical Properties
Threo-Guaiacylglycerol interacts with various biomolecules in biochemical reactions. For instance, it has been found to exhibit potent anti-inflammatory effects against nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-induced RAW264.7 cells .
Cellular Effects
This compound influences cell function by modulating the production of key inflammatory mediators. It has been shown to inhibit the production of NO, TNF-α, and IL-6, thereby potentially influencing cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and modulation of gene expression. It has been found to inhibit the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), key enzymes involved in the inflammatory response .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of threo-Guaiacylglycerol is relatively complex. A common method involves an enzyme-catalyzed reaction, where a specific enzyme promotes the binding reaction of alanine and guaiacyl . This synthesis method requires appropriate temperature and pH conditions to proceed efficiently .
Industrial Production Methods: In industrial settings, this compound can be synthesized through oxidative coupling of coniferyl alcohol in the presence of hydrogen peroxide and horseradish peroxidase . This method ensures the production of this compound with high purity and yield.
Chemical Reactions Analysis
Types of Reactions: threo-Guaiacylglycerol undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide and horseradish peroxidase are commonly used for oxidative coupling reactions.
Reduction: Sodium borohydride can be used to reduce this compound to its corresponding alcohol derivatives.
Substitution: Various nucleophiles can be used to substitute the hydroxyl groups in this compound under basic conditions.
Major Products: The major products formed from these reactions include guaiacylglycerol ethers and alcohol derivatives .
Scientific Research Applications
Chemistry: In chemistry, threo-Guaiacylglycerol is often used as an intermediate in the synthesis of organic compounds, especially in the synthesis of natural products and drugs .
Biology: In the biological field, this compound is widely present in plant cell walls, contributing to structural support and protection . It also exhibits anti-inflammatory properties, making it a potential candidate for therapeutic applications .
Medicine: this compound has shown potential in promoting wound healing and treating burns due to its proangiogenic properties . It also has applications in the treatment of cardiac disorders and stroke victims by promoting revascularization of ischemic tissues .
Industry: In the industrial sector, this compound is used in the production of antioxidants and other bioactive compounds .
Comparison with Similar Compounds
Erythro-Guaiacylglycerol: Another stereoisomer of guaiacylglycerol with similar structural properties.
Syringylglycerol: A compound with a similar structure but different phenolic substituents.
Coniferyl Alcohol: A precursor in the synthesis of threo-Guaiacylglycerol.
Uniqueness: this compound is unique due to its specific stereochemistry and its ability to promote angiogenesis, which is not commonly observed in other similar compounds . Its presence in plant cell walls and its role in structural support and protection also distinguish it from other related compounds .
Properties
IUPAC Name |
(1R,2R)-1-(4-hydroxy-3-methoxyphenyl)propane-1,2,3-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O5/c1-15-9-4-6(2-3-7(9)12)10(14)8(13)5-11/h2-4,8,10-14H,5H2,1H3/t8-,10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSKFUSLVUZISST-PSASIEDQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(C(CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)[C@H]([C@@H](CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00453870 | |
Record name | 1,2,3-Propanetriol, 1-(4-hydroxy-3-methoxyphenyl)-, (1R,2R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00453870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84799-27-9 | |
Record name | 1,2,3-Propanetriol, 1-(4-hydroxy-3-methoxyphenyl)-, (1R,2R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00453870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is threo-guaiacylglycerol and where is it found?
A1: this compound is a natural phenolic compound belonging to the lignan family. It is often found as a constituent in various plants, including Dracocephalum forrestii [], Catunaregam spinosa [], Ailanthus altissima [], and many others. These plants are often studied for their potential medicinal properties.
Q2: What is the difference between erythro-guaiacylglycerol and this compound?
A2: Both erythro- and this compound are stereoisomers, meaning they have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. This difference arises from the chirality at the glycerol moiety. Notably, research on Fusarium solani metabolism of a related compound suggests distinct stereoselectivity in the formation of erythro (aS, βR) and threo (aS, βS) isomers during enzymatic reduction [].
Q3: Has this compound been found to exist as a glycoside?
A3: Yes, this compound has been found in various plants in its glycosylated form. For example, this compound 3-O-[6-O-(E)-p-coumaroyl]-β-D-glucopyranoside and this compound 3-O-[6-O-(Z)-p-coumaroyl]-β-D-glucoside were isolated from Dracocephalum forrestii [].
Q4: What is the role of this compound in plant lignification?
A4: While this compound itself is not a direct lignin monomer, research suggests its involvement in lignification. Studies on Zinnia elegans tracheary element differentiation revealed that this compound-β-coniferyl ether, a dilignol derived from coniferyl alcohol, was present in the culture medium during lignification []. Further experiments indicated that this dilignol, along with others, could be incorporated into the lignin polymer, especially when monolignol biosynthesis was inhibited.
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